Positional Isomer Comparison: 4-Fluoro-3-oxopiperidine vs. 3-Fluoro-4-oxopiperidine Scaffolds in 3D Fragment Analysis
The 4-fluoro-3-oxopiperidine scaffold (exemplified by the target compound) exhibits distinct three-dimensionality and spatial orientation relative to the 3-fluoro-4-oxopiperidine regioisomer (exemplified by CAS 211108-50-8). Chemoinformatic analysis of a systematic fluorinated piperidine library evaluated both scaffold architectures using plane of best fit (PBF) score as a measure of three-dimensionality [1]. The structural divergence between the 4-fluoro-3-oxo and 3-fluoro-4-oxo substitution patterns directly affects fragment-growing vectors and exit vector geometry, which are critical parameters in fragment-based drug discovery campaigns [1].
| Evidence Dimension | 3D fragment geometry (scaffold three-dimensionality; exit vector orientation) |
|---|---|
| Target Compound Data | 4-Fluoro-3-oxopiperidine scaffold: fluorine at C4 adjacent to C3 ketone; exit vectors oriented from N1, C2, C5, C6 positions |
| Comparator Or Baseline | 3-Fluoro-4-oxopiperidine scaffold (CAS 211108-50-8): fluorine at C3 adjacent to C4 ketone; alternative exit vector geometry |
| Quantified Difference | Structurally distinct scaffold architecture; not directly interchangeable in fragment-growing strategies |
| Conditions | Systematic survey of fluorinated piperidine derivatives evaluated by chemoinformatic tools for fragment-based drug discovery |
Why This Matters
Procurement decisions for fragment libraries must account for scaffold three-dimensionality and exit vector geometry, as these determine the chemical space accessible during fragment elaboration.
- [1] Le Roch, M., Renault, J., Argouarch, G., et al. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 2024, 89(7), 4932–4946. View Source
